molecular formula C23H20N4O5S B3937707 N-({[4-(benzoylamino)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide

N-({[4-(benzoylamino)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide

Cat. No. B3937707
M. Wt: 464.5 g/mol
InChI Key: FTAQRLMBBHSUFY-UHFFFAOYSA-N
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Description

N-({[4-(benzoylamino)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide, commonly known as BAPTA-AM, is a synthetic compound used in scientific research as a calcium chelator. It was first synthesized in the 1980s by Roger Y. Tsien, a biochemist and Nobel laureate, and has since become a widely used tool in the field of cell biology.

Mechanism of Action

BAPTA-AM works by binding to calcium ions and preventing them from interacting with other cellular components. This can lead to a decrease in the concentration of intracellular calcium ions, which can have a variety of effects on cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of BAPTA-AM depend on the specific cellular processes being studied. In general, BAPTA-AM can affect calcium-dependent enzymes, ion channels, and signaling pathways, which can lead to changes in cellular function and behavior.

Advantages and Limitations for Lab Experiments

One advantage of using BAPTA-AM in lab experiments is its ability to selectively chelate calcium ions without affecting other metal ions. Additionally, BAPTA-AM is membrane-permeable, which allows it to easily enter cells and affect intracellular calcium concentrations. However, BAPTA-AM has been shown to have some limitations, such as its potential to interfere with other cellular processes and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research involving BAPTA-AM. One area of interest is the development of new chelators that can selectively target other metal ions in addition to calcium. Another area of interest is the use of BAPTA-AM in combination with other compounds to investigate the effects of calcium signaling on specific cellular processes. Additionally, there is potential for the use of BAPTA-AM in therapeutic applications, such as the treatment of diseases involving abnormal calcium signaling.

Scientific Research Applications

BAPTA-AM is primarily used in scientific research to study the role of calcium ions in cellular processes. It is commonly used to chelate intracellular calcium ions in order to investigate the effects of calcium signaling on various cellular functions such as cell division, apoptosis, and gene expression.

properties

IUPAC Name

N-[(4-benzamidophenyl)carbamothioyl]-4-ethoxy-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O5S/c1-2-32-20-13-8-16(14-19(20)27(30)31)22(29)26-23(33)25-18-11-9-17(10-12-18)24-21(28)15-6-4-3-5-7-15/h3-14H,2H2,1H3,(H,24,28)(H2,25,26,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTAQRLMBBHSUFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-benzamidophenyl)carbamothioyl]-4-ethoxy-3-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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